Pyrimidine-4,6-dione, hexahydro-5-[3-(2-phenoxyethoxy)benzylidene]-2-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(2-phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific reagents and catalysts to ensure the desired chemical transformations. For instance, the phenoxyethoxy group can be introduced through an etherification reaction, while the phenylmethylidene group can be added via a condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
5-{[3-(2-phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The phenoxyethoxy and phenylmethylidene groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can lead to a variety of derivatives with modified functional groups .
Scientific Research Applications
5-{[3-(2-phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 5-{[3-(2-phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound’s unique structure allows it to interact with cellular membranes or receptors, modulating various biological processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-{[3-(2-phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione include:
- 5-[(2-oxo-1H-quinolin-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
- 5-[[3-(1-phenylethoxy)-4-(2-phenylethoxy)phenyl]methylene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-4-one
Uniqueness
What sets 5-{[3-(2-phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H16N2O4S |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
5-[[3-(2-phenoxyethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C19H16N2O4S/c22-17-16(18(23)21-19(26)20-17)12-13-5-4-8-15(11-13)25-10-9-24-14-6-2-1-3-7-14/h1-8,11-12H,9-10H2,(H2,20,21,22,23,26) |
InChI Key |
HHVCJWSELGTMFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C=C3C(=O)NC(=S)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.